![molecular formula C13H10 B3050040 3H-Benz[e]indene CAS No. 232-55-3](/img/structure/B3050040.png)

3H-Benz[e]indene

Descripción general

Descripción

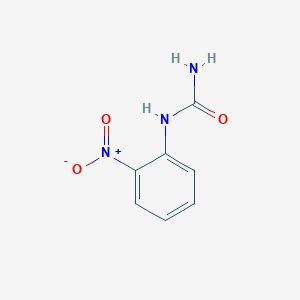

3H-Benz[e]indene is a chemical compound with the molecular formula C13H10 . It has a molecular weight of 166.2185 . It is also known as 3H-cyclopenta[a]naphthalene .

Synthesis Analysis

The synthesis of 3H-Benz[e]indene and its derivatives has been reported in several studies . For example, new molybdenum compounds bearing benz[e]indenyl ligands have been synthesized . The ligands were found to undergo η5-to-η3 haptotropic rearrangement in reactions with tris(pyrazolyl)methane .Molecular Structure Analysis

The molecular structure of 3H-Benz[e]indene consists of 13 carbon atoms and 10 hydrogen atoms . The InChIKey, which is a unique identifier for the compound, is USPJQUFZLZTSBK-UHFFFAOYSA-N .Chemical Reactions Analysis

3H-Benz[e]indene has been found to participate in various chemical reactions. For instance, it has been shown to act as a potent GABA receptor agonist that binds to the benzodiazepine site on the GABA receptor . It has also been shown to act as a potentiator of chloride currents .Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Benz[e]indene include a molecular weight of 166.22 g/mol . Its critical pressure is 3376.28 kPa, and it has a normal boiling point temperature of 563.03 K . The compound also has a critical volume of 0.521 m3/kmol .Aplicaciones Científicas De Investigación

Modulation of GABAA Receptor Activity

3H-Benz[e]indene derivatives, notably benz[e]indenes, have been studied for their actions on the GABAA receptor, a critical target in neuropharmacology. For example, a study by Li, Covey, Steinbach, and Akk (2006) on a benz[e]indene neurosteroid analog demonstrated dual potentiating and inhibitory actions on recombinant α1β2γ2 GABAA receptors. This compound, identified as BI-2, was found to positively modulate GABAA receptor activity at certain concentrations, with mechanisms partially mirroring those of neuroactive steroids. The research provides a basis for the development of novel modulators for GABAA receptors based on the benz[e]indene structure, potentially offering new therapeutic avenues (Li et al., 2006).

Acidic Properties and Potential Applications

The acidic properties of 3H-Benz[e]indene and its derivatives have also been a subject of interest, particularly in the context of polycyclic aromatic compounds. A study by Vianello and Maksić (2005) explored the acidity of 1H-benz[e]indene and its polycyano derivatives, finding a significant increase in acidity upon multiple cyanation. This research indicates the potential of these compounds to serve as neutral organic superacids, with implications for their use in academic research and technological applications due to their stable and dispersed negative charge (Vianello & Maksić, 2005).

Synthetic Methodologies and Derivatives

The development of synthetic methodologies for 3H-Benz[e]indene derivatives has been a focus of research, aiming to expand the utility of these compounds in organic synthesis. Yasmin and Ray (2010) reported a novel approach to synthesizing benz[e]indene derivatives at room temperature, offering a simple and efficient pathway to a range of these compounds. Such methodologies could facilitate further exploration of benz[e]indene derivatives in chemical synthesis and material science applications (Yasmin & Ray, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3H-cyclopenta[a]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-4,6-9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPJQUFZLZTSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455336 | |

| Record name | 3H-Benz[e]indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Benz[e]indene | |

CAS RN |

232-55-3 | |

| Record name | 3H-Benz[e]indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3049969.png)

![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)